7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Overview
Description
7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a chemical compound . It is a solid substance with the molecular formula C13H16N2O2 .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one consists of 33 atoms: 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight is 232.3.Physical And Chemical Properties Analysis
7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a solid substance . Unfortunately, I could not find more detailed physical and chemical properties from the available resources.Scientific Research Applications
Environmental Fate of Benzodiazepines
Kosjek et al. (2012) investigated the environmental occurrence, fate, and transformation of benzodiazepines in water treatment. They found that benzodiazepine derivatives, including diazepam and oxazepam, are present in various water sources and are resistant to removal during standard water treatment processes. Their study suggests that only a combination of biological and photochemical treatment followed by adsorption to activated carbon achieves significant removal efficiency of these compounds from water sources (Kosjek et al., 2012).
Benzothiazole Derivatives
The pharmacological activities of heterocyclic systems based on 1,3,4-thia(oxa)diazoles were reviewed by Lelyukh (2019), highlighting their diverse pharmacological potential including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This review underlines the importance of such heterocyclic compounds in medicinal chemistry and their potential as a structural basis for new drug development (Lelyukh, 2019).
Benzofuran Compounds
Hiremathad et al. (2015) discussed benzofuran and its derivatives as suitable structures with a wide range of biological and pharmacological applications, including antimicrobial activities. They emphasized the unique structural features of benzofuran compounds and their potential in drug discovery, especially in developing efficient antimicrobial agents (Hiremathad et al., 2015).
Safety and Hazards
properties
IUPAC Name |
7-benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-14-9-13(17-12)6-7-15(10-13)8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWVPUATSDLADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC(=O)O2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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